molecular formula C20H20FN3 B2940937 4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline CAS No. 503432-03-9

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline

Cat. No.: B2940937
CAS No.: 503432-03-9
M. Wt: 321.399
InChI Key: NFAGZEUPUMFYSJ-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with an azepane ring and a fluorophenyl group, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the quinazoline core.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with the quinazoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, amines, or alcohols can be used in substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)-2-(4-fluorophenyl)quinazoline: Similar structure but with a piperidine ring instead of an azepane ring.

    4-(Morpholin-1-yl)-2-(4-fluorophenyl)quinazoline: Contains a morpholine ring instead of an azepane ring.

    4-(Pyrrolidin-1-yl)-2-(4-fluorophenyl)quinazoline: Features a pyrrolidine ring instead of an azepane ring.

Uniqueness

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline is unique due to the presence of the azepane ring, which may confer distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-(azepan-1-yl)-2-(4-fluorophenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3/c21-16-11-9-15(10-12-16)19-22-18-8-4-3-7-17(18)20(23-19)24-13-5-1-2-6-14-24/h3-4,7-12H,1-2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAGZEUPUMFYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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